1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine
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Overview
Description
1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group and a methyl group in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
This compound exerts its action by inhibiting these protein kinases . By inhibiting these enzymes, the compound interferes with the cellular signaling processes that regulate cell growth and differentiation .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to the suppression of tumor cell growth and the induction of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis . This can lead to the suppression of tumor growth and potentially contribute to the treatment of cancer .
Biochemical Analysis
Biochemical Properties
They exert their biochemical effects through these interactions, which can be inhibitory or stimulatory depending on the specific compound and the target biomolecule .
Cellular Effects
Some pyrazolopyrimidine derivatives have shown promising anticancer activity against various cancer cell lines . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine in laboratory settings are not documented. Some pyrazolopyrimidine derivatives have shown promising cytotoxicity against tested cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not documented. Some pyrazolopyrimidine derivatives have shown promising anticancer activity in in vivo cancer models .
Metabolic Pathways
Pyrazolopyrimidines are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not documented. Some pyrazolopyrimidine derivatives can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, or ethyl acetoacetate. This reaction is followed by cyclization with formamide, formic acid, or triethyl orthoformate to yield the desired pyrazolo[3,4-D]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent and selective adenosine receptor antagonistic activity.
4-Aminopyrrolo[2,3-d]pyrimidine: Exhibits antitubercular activity and has been studied for its potential as an antimicrobial agent.
Uniqueness
1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorophenyl group enhances its binding affinity to protein kinases, making it a more effective inhibitor compared to other similar compounds .
Properties
IUPAC Name |
1-(3-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-3-8(13)5-9/h2-6H,1H3,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIZMQLZPIXCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C3=CC(=CC=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.